molecular formula C19H31N3O2 B5501366 2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol

2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol

Cat. No. B5501366
M. Wt: 333.5 g/mol
InChI Key: ODFGWUYXSUPXEZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that includes spiro and triazaspiro structures, which are often explored for their potential in various chemical and pharmaceutical applications due to their unique properties and complex molecular architecture. The research on similar compounds involves detailed synthesis routes, analysis of molecular structure, understanding of chemical reactions, and properties they exhibit.

Synthesis Analysis

Research indicates various synthetic routes for compounds with structural similarities, such as the diastereo- and enantioselective routes developed for regioisomeric 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols (Perkins et al., 1992), which involve mercury(II)-mediated reactions and detailed NMR spectroscopy and mass spectrometry for characterization.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various analytical techniques, including X-ray crystallography. For example, the crystal structure analysis of a related compound provides insights into its orthorhombic space group and the dihedral angles between its molecular rings, highlighting the importance of intermolecular hydrogen bonding in stabilizing the structure (Xu Liang, 2009).

Chemical Reactions and Properties

Chemical reactions involving similar structures often utilize catalyst-free, multicomponent synthesis approaches, as seen in the aqueous ethanol-mediated synthesis of certain derivatives exhibiting antioxidant activity (Ibberson et al., 2023). These methodologies emphasize green chemistry principles, such as metal-free synthesis and avoidance of column chromatography for product purification.

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and interaction with solvents, are crucial for understanding their behavior in various conditions. Research into the crystalline self-assembly of cyclotriguaiacylene derivatives with alcohols/phenols demonstrates the role of hydrogen bonding and C−H···π interactions in forming extended organic frameworks (Shi et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are integral to the application and manipulation of these compounds. For instance, the use of 5,5'-dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the selective esterification of benzylic alcohols under Mitsunobu conditions highlights the selective reactivity and potential for synthesis of novel esters (Iranpoor et al., 2010).

Scientific Research Applications

Ethanol and Hydroxytyrosol Formation

A study by Pérez-Mañá et al. (2015) investigated the formation of hydroxytyrosol, a potent phenolic antioxidant, following ethanol intake. This research highlights the interaction between ethanol and dopamine metabolism as a potential mechanism for the endogenous production of hydroxytyrosol, emphasizing the importance of understanding ethanol's metabolic pathways and their implications for human health (Pérez-Mañá et al., 2015).

Metabolism and Toxicology of Ethanol-related Compounds

Another study explored the identification of chlorphenoxamine metabolites in human urine, revealing the metabolic pathways and potential toxicological implications of ethanol-related compounds. This research underscores the significance of studying the metabolism of complex organic compounds to better understand their safety and effects on human health (Goenechea et al., 1987).

Ethanol as a Research Tool in Analyzing Phenolic Compounds

The presence of ethanol in research methodologies can significantly impact the analysis of phenolic compounds, as illustrated by a study on the identification of hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma. This research demonstrates the role of ethanol and related chemicals in enhancing our understanding of environmental contaminants and their health effects (Hovander et al., 2002).

properties

IUPAC Name

2-[2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-20-11-12-21(2)19(16-20)7-9-22(10-8-19)15-17-5-3-4-6-18(17)24-14-13-23/h3-6,23H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFGWUYXSUPXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCN(CC2)CC3=CC=CC=C3OCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(1,4-Dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol

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